REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=1.[N:10]([O-])=O.[Na+]>>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:10])=[C:5]([CH3:9])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC(=CC=C1)C
|
Name
|
ice
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added over a period of 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled externally
|
Type
|
ADDITION
|
Details
|
small portions of ice were added when
|
Type
|
CUSTOM
|
Details
|
the temperature below 10°C
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
the oily top layer formed
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The lower aqueous layer was then extracted twice with 10 ml portions of benzene
|
Type
|
DISTILLATION
|
Details
|
the combined organic layers were distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material which boiled at 132°-138°C/8mm Hg was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol
|
Type
|
TEMPERATURE
|
Details
|
heated up
|
Type
|
FILTRATION
|
Details
|
The reduction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the catalyst was extracted with water
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC(=C(C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |